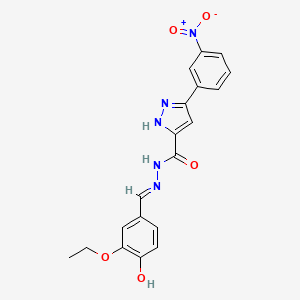![molecular formula C20H27N7O2 B15038742 2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol](/img/structure/B15038742.png)
2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol is a complex organic compound featuring a triazine ring substituted with pyrrolidine groups and a hydrazinylidene linkage to an ethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile derivatives under acidic or basic conditions.
Substitution with Pyrrolidine Groups: The triazine ring is then functionalized with pyrrolidine groups via nucleophilic substitution reactions.
Hydrazinylidene Linkage Formation: The hydrazinylidene linkage is formed by reacting the triazine derivative with hydrazine or its derivatives.
Attachment of Ethoxyphenol Moiety: The final step involves the condensation of the hydrazinylidene-triazine intermediate with an ethoxyphenol derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and pyrrolidine moieties.
Reduction: Reduction reactions can target the hydrazinylidene linkage and the triazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring and the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the phenolic and pyrrolidine groups.
Reduction: Reduced forms of the hydrazinylidene and triazine moieties.
Substitution: Various substituted triazine and phenolic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers and resins to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Drug Development:
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Cancer Research: Its ability to interact with biological macromolecules could be explored for anticancer therapies.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or receptors, while the hydrazinylidene linkage may facilitate binding through hydrogen bonding and van der Waals forces. The phenolic group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol
- 2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-propoxyphenol
Uniqueness
The unique combination of the triazine ring, pyrrolidine groups, and the ethoxyphenol moiety in 2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol imparts distinct chemical and biological properties. Its structural features enable diverse applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H27N7O2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-ethoxyphenol |
InChI |
InChI=1S/C20H27N7O2/c1-2-29-16-9-7-8-15(17(16)28)14-21-25-18-22-19(26-10-3-4-11-26)24-20(23-18)27-12-5-6-13-27/h7-9,14,28H,2-6,10-13H2,1H3,(H,22,23,24,25)/b21-14+ |
InChI Key |
UWJBLQQGTKLPSI-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-di-tert-butyl-4-[hydroxy(1-propyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B15038673.png)
![3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15038674.png)
![N-[4-({(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B15038681.png)
![2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B15038693.png)
![N-[(2,4-Dichlorophenyl)methyl]-2-[N-(2,4-dimethoxyphenyl)2-nitrobenzenesulfonamido]acetamide](/img/structure/B15038699.png)
![Ethyl 2-[2-(4-bromophenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15038710.png)
![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B15038713.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15038722.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15038724.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15038735.png)
![Pyrimidine-4,6-dione, hexahydro-5-[3-(2-phenoxyethoxy)benzylidene]-2-thioxo-](/img/structure/B15038736.png)
![N-(2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide](/img/structure/B15038744.png)
![(5E)-3-benzyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15038749.png)
